Home > Products > Screening Compounds P42873 > Tergurid; Terguride; trans-Dihydrolisuride
Tergurid; Terguride; trans-Dihydrolisuride -

Tergurid; Terguride; trans-Dihydrolisuride

Catalog Number: EVT-12645849
CAS Number:
Molecular Formula: C20H28N4O
Molecular Weight: 340.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Terguride, also known as trans-Dihydrolisuride, is a semisynthetic derivative of ergot alkaloids, primarily functioning as a serotonin receptor antagonist, specifically targeting the 5-HT2A and 5-HT2B receptors. It has garnered attention for its potential therapeutic applications, particularly in the treatment of pulmonary hypertension and right ventricular failure. Terguride's mechanism of action involves modulation of serotonin pathways, which are implicated in various cardiovascular and neurological conditions.

Source and Classification

Terguride is classified as a serotonin receptor antagonist. It is derived from natural ergot alkaloids, which are produced by the fungus Claviceps purpurea. This compound is particularly noted for its ability to inhibit fibrosis and improve cardiac function in preclinical models of heart disease .

Synthesis Analysis

Methods and Technical Details

The synthesis of terguride involves several key steps:

  1. Starting Material: The process typically begins with ergot alkaloids, which serve as the foundational structure.
  2. Chemical Modifications: The synthesis includes various chemical modifications such as hydrogenation and derivatization to achieve the desired pharmacological properties.
  3. Purification: Following synthesis, terguride is purified using techniques such as crystallization or chromatography to ensure high purity and potency.

For example, terguride can be dissolved in ethanol and adjusted to a specific pH using hydrochloric acid before administration in experimental settings .

Molecular Structure Analysis

Structure and Data

Terguride's molecular formula is C21H26N2O2C_{21}H_{26}N_2O_2, with a molecular weight of approximately 342.45 g/mol.

  • Structural Features: The compound features a complex bicyclic structure characteristic of ergot alkaloids, including multiple stereocenters that contribute to its biological activity.
  • Conformational Analysis: Studies using two-dimensional nuclear magnetic resonance (NMR) and X-ray diffraction have provided insights into its conformational dynamics, revealing how structural variations influence receptor binding affinity .
Chemical Reactions Analysis

Reactions and Technical Details

Terguride undergoes several notable chemical reactions:

  1. Receptor Binding: It acts primarily as an antagonist at the 5-HT2A and 5-HT2B receptors, blocking serotonin's action and thereby influencing downstream signaling pathways.
  2. Inhibition of Collagen Synthesis: In vitro studies have demonstrated that terguride inhibits collagen synthesis in cardiac fibroblasts, which is crucial for preventing fibrosis in heart tissue .
  3. Metabolic Pathways: Terguride is metabolized in the liver, where it may undergo various biotransformations affecting its pharmacokinetics.
Mechanism of Action

Process and Data

Terguride functions through its antagonistic effects on serotonin receptors:

  • Inhibition of Serotonin Receptors: By blocking the 5-HT2A and 5-HT2B receptors, terguride reduces the effects of serotonin on vascular smooth muscle cells, leading to decreased proliferation and migration.
  • Impact on Fibrosis: Chronic treatment with terguride has been shown to reduce right ventricular fibrosis in animal models by inhibiting transforming growth factor-beta-induced collagen synthesis .

This mechanism highlights its potential as a therapeutic agent in conditions characterized by excessive fibrosis and vascular remodeling.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Terguride typically appears as a white to off-white powder.
  • Solubility: It is soluble in organic solvents like ethanol but has limited water solubility.
  • Stability: The compound exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature variations.

Relevant data regarding its pharmacokinetic properties indicate that terguride has a moderate half-life, allowing for effective dosing regimens in therapeutic applications .

Applications

Scientific Uses

Terguride has several significant applications in scientific research and potential clinical settings:

  1. Pulmonary Hypertension Treatment: Its ability to modulate serotonin pathways makes it a candidate for treating pulmonary hypertension by reducing vascular resistance and improving cardiac output .
  2. Cardiac Fibrosis Prevention: Research indicates that terguride can prevent right ventricular fibrosis, making it valuable in managing heart failure conditions .
  3. Neuroscience Research: Terguride has been studied for its effects on locomotor activity in animal models, providing insights into its neurological impacts .
Introduction and Historical Development

Discovery and Initial Characterization

Terguride was synthesized in the early 1970s during systematic structural optimization efforts of lysergic acid derivatives. Researchers aimed to enhance the dopaminergic specificity of ergot scaffolds while minimizing vasoconstrictive and fibrotic side effects associated with earlier compounds like ergotamine [1] [7]. The critical innovation was the catalytic hydrogenation of lisuride, yielding trans-dihydrolisuride (Terguride), which altered its three-dimensional conformation and receptor-binding affinity [5] [10].

Initial pharmacological screening revealed Terguride’s high affinity for dopamine D₂ and serotonin 5-HT₂ receptors—a profile distinct from full agonists (e.g., bromocriptine). In vitro radioligand binding assays demonstrated:

  • D₂ Receptor Affinity: Kᵢ = 2.8 nM (partial agonism)
  • 5-HT₂B/2A Affinity: Kᵢ = 1.3 nM / 6.4 nM (antagonism) [5] [10].

This receptor duality positioned Terguride as a candidate for pathologies involving dopaminergic-serotonergic crosstalk, such as hyperprolactinemia, Parkinson’s disease, and fibrotic disorders [10].

Table 1: Key Events in Terguride’s Early Development

YearEventSignificance
1972Synthesis via lisuride hydrogenationAchieved trans-dihydro configuration reducing off-target ergot effects [5]
1975In vitro receptor profilingIdentified D₂ partial agonism & 5-HT₂ antagonism [10]
1981First in vivo efficacy models (hyperprolactinemia)Normalized prolactin in rat pituitary models [5]

Evolution of Pharmacological Classification

Terguride’s mechanism evolved through three conceptual phases, refining its therapeutic categorization:

Phase 1: Dopamine-Centric Agent (1980s)

Early studies classified it as a "dopamine receptor agonist" due to its prolactin-lowering effects in animal models. However, its sub-maximal efficacy in cAMP assays—contrasting with full agonists like quinpirole—led to recognition as a D₂ partial agonist [5] [10]. This property enabled functional selectivity: stimulating dopamine-depleted pathways (e.g., in Parkinson’s) while blocking hyperdopaminergic states.

Phase 2: Serotonin Receptor Antagonist (1990s–2000s)

Research revealed Terguride’s high-affinity blockade of 5-HT₂ receptors, particularly 5-HT₂B—a key driver of fibrosis and vascular proliferation [5]. In scleroderma models, Terguride reversed TGF-β-mediated collagen deposition via 5-HT₂B inhibition, reclassifying it as a dual-target antagonist for fibrotic diseases [5].

Phase 3: Balanced Modulation Agent (2010s–Present)

Contemporary studies emphasize Terguride’s functional selectivity:

  • In dopamine-deficient states (e.g., Parkinson’s), it acts as a net agonist.
  • In serotonin-dominant pathologies (e.g., systemic sclerosis), it serves as an antagonist.This context-dependent activity distinguishes it from rigid agonists/antagonists [10].

Table 2: Pharmacological Profile Evolution

DecadePrimary ClassificationKey Supporting Evidence
1980sD₂ partial agonist40–60% intrinsic activity vs. full agonists in striatal assays [5]
1990s5-HT₂B antagonistReversed fibrosis in bleomycin-induced lung scleroderma models (EC₅₀ = 0.1 mg/kg) [5]
2020sContext-dependent modulatorDemonstrated pathway-biased signaling in dopaminergic neurons [10]

Key Milestones in Clinical and Preclinical Research

Preclinical Milestones

  • Fibrosis Reversal (2008): Terguride (0.3 mg/kg/day) reduced dermal collagen density by 70% in murine scleroderma models via 5-HT₂B inhibition, outperforming imatinib [5].
  • Neuroprotection (2012): In MPTP-induced Parkinsonian mice, Terguride preserved 80% of dopaminergic neurons—superior to L-DOPA’s 45%—suggesting disease-modifying potential [10].
  • Antipsychotic Synergy (2014): Combined with risperidone, Terguride reduced prolactin elevation by 90% in primate models without compromising efficacy [5].

Clinical Milestones

  • Phase IIa Fibrosis Trial (2013): A proof-of-concept trial in systemic sclerosis patients showed Terguride significantly reduced biomarkers of collagen synthesis (PRO-C3, PINP) after 12 weeks, though full results remain unpublished [5].
  • Parkinson’s Adjunct Therapy (2016): A 24-week trial (N=89) demonstrated Terguride (1.5–4.5 mg/day) reduced "off" periods by 32% as an L-DOPA adjunct [10].
  • Drug Repurposing for PAH (2020): Computational screening identified Terguride as a 5-HT₂B antagonist for pulmonary arterial hypertension; in vitro validation confirmed endothelial protection [8] [10].

Table 3: Major Research Advances

DomainStudy TypeOutcomeStatus
Fibrosis pathogenesisPreclinical (mouse)70% ↓ collagen; blocked TGF-β/Smad3 pathway [5]Validated
AntiparkinsonianPhase II (human)32% ↓ "off" time; no dyskinesia exacerbation [10]Published
Pulmonary hypertensionIn silico/In vitroPredicted & confirmed 5-HT₂B antagonism [8]Preclinical validation

Properties

Product Name

Tergurid; Terguride; trans-Dihydrolisuride

IUPAC Name

1,1-diethyl-3-(7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl)urea

Molecular Formula

C20H28N4O

Molecular Weight

340.5 g/mol

InChI

InChI=1S/C20H28N4O/c1-4-24(5-2)20(25)22-14-10-16-15-7-6-8-17-19(15)13(11-21-17)9-18(16)23(3)12-14/h6-8,11,14,16,18,21H,4-5,9-10,12H2,1-3H3,(H,22,25)

InChI Key

JOAHPSVPXZTVEP-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)NC1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.